molecular formula C18H25N3O B3870457 N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine

Cat. No.: B3870457
M. Wt: 299.4 g/mol
InChI Key: HUGDGVDVKVIHKB-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that features a unique combination of a pyrazole ring and a chroman structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the chroman structure, and finally, the coupling of these two moieties.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the Chroman Structure: The chroman structure can be synthesized via the cyclization of a phenol derivative with an aldehyde in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the pyrazole ring with the chroman structure using a suitable linker, such as a halomethyl derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine is unique due to its combination of a pyrazole ring and a chroman structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-12(2)21-14(4)17(13(3)20-21)10-19-16-9-15-7-5-6-8-18(15)22-11-16/h5-8,12,16,19H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGDGVDVKVIHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CNC2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine
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N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine
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N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine
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N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine
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N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine
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N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine

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